![molecular formula C25H47NO8 B3034441 2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid CAS No. 176590-33-3](/img/structure/B3034441.png)
2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
Overview
Description
The compound “2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid” is a group of stereoisomers with the chemical formula C₂₅H₄₇NO₈ . It is not intended for human or veterinary use and is available for research use only. The CAS number of this compound is 176590-33-3.
Scientific Research Applications
- A novel method involves modifying amino acids using a combination of dimethyl carbonate (DMC) and acid. This approach allows for N-methylation , N,O-dimethylation , and N-formylation of various amino acids with high conversion rates and yields . These modified amino acids can be characterized using NMR spectroscopy.
- The compound can be used as a building block for protodeboronation reactions. When paired with a Matteson–CH₂–homologation , it enables a valuable transformation: formal anti-Markovnikov alkene hydromethylation . This reaction sequence has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.
- Some 1,3,5-triazines (related compounds) exhibit important biological properties. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used for their antitumor effects against lung, breast, and ovarian cancers .
- The compound can be explored as a potential drug target protein. Expression and purification studies in Escherichia coli have been conducted, and enzymatic properties have been characterized .
Amino Acid Modification
Hydromethylation of Alkenes
Antitumor Properties
Drug Target Proteins
Total Synthesis of Natural Products
properties
IUPAC Name |
2-[2-(17-amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO8/c1-4-18(3)24(31)21(34-23(30)15-19(25(32)33)14-22(28)29)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27,31H,4-16,26H2,1-3H3,(H,28,29)(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFDWMLFJPNPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10028504 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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